Thallium(I) acetate

Descripción

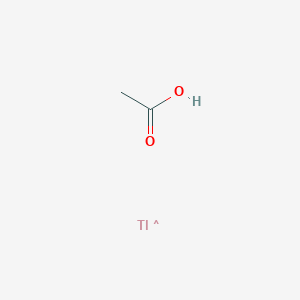

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

thallium(1+);acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Tl/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOJMTATBXYHNR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3O2.Tl, TlC2H3O2, C2H3O2Tl | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | thallium(I) acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024331 | |

| Record name | Thallium(I) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thallium acetate is a white odorless crystalline solid. Density 3.68 g / cm3. A dangerous poison., White deliquescent solid; Soluble in water; [Merck Index] White or cream-colored wet crystalline aggregates; [MSDSonline] | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thallium I acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble (NTP, 1992), SOL IN ALCOHOL AND WATER, VERY SOL IN CHLOROFORM, Soluble in water and ethanol, Insol in acetone | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THALLIUM(I) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.765 at 278.6 °F (USCG, 1999) - Denser than water; will sink, 3.68 | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THALLIUM(I) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

14.7 [mmHg] | |

| Record name | Thallium I acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

WHITE CRYSTALS | |

CAS No. |

563-68-8, 15843-14-8 | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thallium(I) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015843148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, thallium(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium(I) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thallium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALLOUS ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2901889VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THALLIUM(I) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

230 °F (NTP, 1992), 131 °C | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THALLIUM(I) ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Thallium(I) Acetate from Thallium(I) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the laboratory synthesis of thallium(I) acetate (B1210297) from the neutralization reaction of thallium(I) hydroxide (B78521) and acetic acid. It includes a detailed experimental protocol, a summary of the physicochemical properties of the involved reagents, and critical safety and handling procedures. The document is intended to serve as a practical resource for researchers in chemistry and materials science.

Introduction

Thallium(I) acetate (TlCH₃COO) is a white, crystalline solid that finds applications in various domains of chemical synthesis and materials science.[1] It serves as a precursor for the synthesis of thallium-containing materials, such as high-temperature superconductors and optical glasses, and has been used as a catalyst in certain organic reactions.[1] The synthesis of this compound is straightforward, typically involving the reaction of a thallium(I) base with acetic acid. This guide focuses on the preparation of this compound from thallium(I) hydroxide, a strong base, through a classic acid-base neutralization reaction.[2] Given the acute toxicity of thallium compounds, this guide also places a strong emphasis on the requisite safety protocols for handling all thallium-containing materials.[3][4]

Reaction Scheme and Stoichiometry

The synthesis of this compound from thallium(I) hydroxide proceeds via a simple acid-base neutralization reaction. Thallium(I) hydroxide, a strong base, reacts with acetic acid, a weak acid, to yield this compound and water.[2][5] The balanced chemical equation for this reaction is:

TlOH (aq) + CH₃COOH (aq) → TlCH₃COO (aq) + H₂O (l)

This reaction proceeds with a 1:1 stoichiometric ratio between thallium(I) hydroxide and acetic acid.

Physicochemical Data

A summary of the key physicochemical properties of the reactants and the product is presented in Table 1. This data is essential for calculating molar equivalents, understanding solubility for purification, and ensuring safe handling.

| Property | Thallium(I) Hydroxide | Acetic Acid | This compound |

| Chemical Formula | TlOH | CH₃COOH | TlCH₃COO |

| Molar Mass ( g/mol ) | 221.39[2] | 60.05 | 263.43[6] |

| Appearance | Yellow needles[2] | Colorless liquid | White to off-white crystalline powder[3][6] |

| Melting Point (°C) | Decomposes at 139[2] | 16.6 | 124-128[6] |

| Boiling Point (°C) | N/A | 118 | N/A |

| Density (g/cm³) | 7.44[2] | 1.049 | 3.77[6] |

| Solubility in Water | 34.3 g/100 g at 18°C[2] | Miscible | Soluble[3] |

| Solubility in Other Solvents | Soluble in alcohol[1] | Miscible with ethanol (B145695), ether, acetone | Soluble in alcohol; insoluble in acetone[3] |

Experimental Protocol

This protocol details the synthesis of this compound from thallium(I) hydroxide and acetic acid, followed by purification by recrystallization.

4.1. Reagents and Materials

-

Thallium(I) hydroxide (TlOH)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Ethanol

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

pH meter or pH indicator strips

-

Büchner funnel and flask

-

Filter paper

-

Crystallizing dish

-

Desiccator

4.2. Synthesis Procedure

-

Preparation of Thallium(I) Hydroxide Solution: In a well-ventilated fume hood, carefully weigh a predetermined amount of thallium(I) hydroxide and dissolve it in deionized water in a beaker with magnetic stirring.

-

Neutralization: While continuously monitoring the pH, slowly add a stoichiometric equivalent of glacial acetic acid to the thallium(I) hydroxide solution. The reaction is an exothermic neutralization.[5]

-

Endpoint Determination: Continue the addition of acetic acid until the pH of the solution reaches 7.0, indicating complete neutralization.

-

Concentration: Gently heat the resulting this compound solution to evaporate a portion of the water and concentrate the solution. Avoid boiling to prevent spattering of the toxic material.

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of this compound.

-

Isolation of Product: Collect the this compound crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified this compound crystals in a desiccator under vacuum.

4.3. Purification by Recrystallization

This compound can be further purified by recrystallization from ethanol.[3]

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, which will cause the formation of purified this compound crystals.

-

Isolation and Drying: Collect the recrystallized product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Visual Representations

5.1. Logical Relationship of Synthesis

Caption: Reactant to product pathway for this compound synthesis.

5.2. Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Safety and Handling

EXTREME CAUTION IS REQUIRED WHEN HANDLING THALLIUM AND ITS COMPOUNDS.

Thallium and its compounds are highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[3][7] All manipulations involving thallium compounds must be carried out in a certified chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.[8]

-

Engineering Controls: A properly functioning fume hood is mandatory to prevent inhalation of dust or aerosols.[8]

-

Handling Solids: Avoid creating dust when handling solid thallium compounds.[8]

-

Spill Response: In case of a spill, evacuate the area and follow institutional safety protocols for highly toxic materials. For small spills, carefully cover with an absorbent material to avoid raising dust before cleanup.[8]

-

Waste Disposal: All thallium-containing waste must be collected in clearly labeled, sealed containers and disposed of as hazardous waste according to institutional and regulatory guidelines. Do not dispose of thallium waste down the drain.[8]

-

Hygiene: Do not eat, drink, or smoke in areas where thallium compounds are handled. Wash hands thoroughly after handling these materials.[8][9]

Conclusion

The synthesis of this compound from thallium(I) hydroxide is a straightforward neutralization reaction that can be performed in a standard laboratory setting. However, the extreme toxicity of all thallium compounds necessitates strict adherence to safety protocols. This guide provides the essential information for the successful and safe synthesis, purification, and handling of this compound for research and development purposes.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 3. Thallium (I) acetate [himedialabs.com]

- 4. This compound | C2H3O2.Tl | CID 11247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.nsta.org [static.nsta.org]

- 6. Thallous acetate - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | 563-68-8 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Thallium(I) acetate chemical properties and physical description.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, physical description, and experimental considerations for Thallium(I) acetate (B1210297) (TlCH₃COO). The information is intended for professionals in research and development who require detailed data for laboratory and drug development applications.

Physical Description

Thallium(I) acetate is a white, odorless, crystalline solid.[1][2][3] It can appear as a powder, fine crystalline powder, or wet crystalline aggregates.[1][4] The compound is known to be deliquescent and hygroscopic, meaning it readily absorbs moisture from the air.[1][2][5][6][7][8]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are compiled from various sources and represent a critical dataset for handling, storage, and application of this compound.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid/powder | [1][2][4] |

| Odor | Odorless | [1][3] |

| Melting Point | 124-128 °C (255-262 °F) | [4] |

| 131 °C (268 °F) | [9][10][11][12] | |

| 110 °C (230 °F) | [1][3] | |

| Boiling Point | 117.1 °C (at 760 mmHg) | [4] |

| Density / Specific Gravity | 3.68 g/cm³ | [1][2][3][4][11][12] |

| 3.77 g/cm³ | [4][7][9] | |

| 3.765 g/cm³ (at 137 °C) | [1][3] | |

| Vapor Pressure | 14.7 mmHg | [1][7] |

| Sensitivity | Hygroscopic, Air and Moisture Sensitive | [2][5][6][7][8][13] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| Molecular Formula | C₂H₃O₂Tl or TlOOCCH₃ | [1][4][9][12] |

| Molecular Weight | 263.43 g/mol | [1][4] |

| 263.42 g/mol | [3][9] | |

| CAS Number | 563-68-8 | [1][4][12] |

| EC Number | 209-257-5 | [4][9] |

| PubChem CID | 11247 | [1] |

| IUPAC Name | thallium(1+) acetate | [1][4][9] |

| Synonyms | Thallous acetate, Thallium monoacetate | [1][9][11][12][14] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Water | Soluble / Very Soluble | [1][2][3][11][12] |

| Moderately water soluble | [9][15] | |

| 100 mg/mL (at RT) | [4] | |

| Sparingly soluble in hot water | [2][7][16] | |

| Alcohol / Ethanol | Soluble | [2][7][11][16] |

| Chloroform | Soluble | [2][7][16] |

| Ether | Soluble | [2][7][16] |

| Acetone | Insoluble | [2][7][16] |

Chemical Properties and Reactivity

This compound is an acetate salt of monovalent thallium.[1] It is a stable compound under standard ambient conditions but is sensitive to moisture.[8][10] When heated to decomposition, it emits toxic fumes of thallium.[1] As a salt of a weak acid and a weak base, its aqueous solutions are basic and will neutralize acids.[2] It is generally not a strong oxidizing or reducing agent but can participate in such reactions.[2] The compound is incompatible with strong acids and strong oxidizing agents.[13]

Experimental Protocols

4.1 Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of a thallium(I) base with acetic acid.

-

Objective: To prepare this compound from Thallium(I) carbonate or hydroxide (B78521).

-

Materials:

-

Thallium(I) carbonate (Tl₂CO₃) or Thallium(I) hydroxide (TlOH)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Ethanol

-

Reaction flask, condenser, heating mantle, filtration apparatus (e.g., Büchner funnel), crystallizing dish.

-

-

Methodology:

-

A stoichiometric amount of Thallium(I) carbonate or hydroxide is carefully added in portions to a flask containing an excess of dilute acetic acid. The reaction should be performed in a well-ventilated fume hood due to the high toxicity of thallium compounds.

-

The mixture is gently heated and stirred until the reaction is complete and a clear solution is obtained.

-

The resulting solution is then concentrated by evaporation.[2]

-

The concentrated solution is allowed to cool, leading to the crystallization of this compound.

-

For purification, the crude product can be recrystallized from alcohol.[2]

-

The purified crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum in a desiccator to protect from moisture.

-

An alternative method involves dissolving thallium(III) oxide in a mixture of acetic acid and acetic anhydride (B1165640) and stirring at 80-90°C.[17] After filtration, the product crystallizes upon cooling.[17]

Caption: Synthesis pathway for this compound.

4.2 Protocol for Purity Assessment using Melting Point Determination

-

Objective: To assess the purity of a synthesized batch of this compound.

-

Principle: Pure crystalline solids have a sharp, well-defined melting point. Impurities typically depress the melting point and broaden the melting range.

-

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital equivalent)

-

Capillary tubes (sealed at one end)

-

Sample of synthesized this compound, finely powdered.

-

-

Methodology:

-

A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to about 15-20 °C below the expected melting point (approx. 131 °C).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has turned to liquid (completion of melting) are recorded.

-

The observed melting range is compared to the literature value. A narrow range (e.g., 0.5-1 °C) close to the literature value indicates high purity.

-

Caption: Experimental workflow for purity analysis.

Toxicology and Biological Effects

This compound is a highly toxic compound and is classified as a dangerous poison.[1][3] It is fatal if swallowed, inhaled, or absorbed through the skin.[2][5][6] Exposure can lead to severe health effects, including damage to the nervous system, liver, and kidneys.[13]

The mechanism of its neurotoxicity involves interference with synaptic transmission. Studies suggest that thallium ions (Tl⁺) can antagonize calcium ion (Ca²⁺) dependent processes presynaptically, thereby blocking the release of neurotransmitters.[1] This action leads to a dose-dependent, irreversible paralysis in neuromuscular preparations.[1] Furthermore, thallium toxicity is associated with its penetration into the intramitochondrial space and its interaction with mitochondrial membranes.[1] It has also been identified as an apoptosis inducer.[1][15]

Caption: Logical pathway of thallium neurotoxicity.

Applications

Despite its toxicity, this compound has specialized applications in research and industry:

-

Organic Synthesis: It is used as a reagent and catalyst in various organic reactions.[15][18][19]

-

Material Science: It serves as a precursor for synthesizing thallium-containing materials like superconducting films and optical glasses.[2][11][19]

-

Ore Separation: It is used in the preparation of high-density solutions for the flotation and separation of ore constituents.[2][19]

-

Microbiology: It has been used as a selective agent in growth media.[14][16]

-

Analytical Chemistry: Employed in methods for the detection of metal ions.[18]

Historically, it was used as a depilatory agent and a rodenticide, but these uses have been discontinued (B1498344) due to numerous poisonings.[2][11]

Handling, Storage, and Safety

-

Handling: Due to its acute toxicity, this compound must be handled under a chemical fume hood.[10] Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, a face shield, and a lab coat, is mandatory.[5][20] Avoid creating dust and ensure adequate ventilation.[5]

-

Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.[5][10][13] It should be stored locked up or in an area accessible only to authorized personnel.[10] Due to its hygroscopic nature, it should be protected from moisture and may require storage under an inert gas.[5]

-

Disposal: this compound and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][13] Do not allow it to enter drains or the environment.[5][6]

References

- 1. This compound | C2H3O2.Tl | CID 11247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 563-68-8 [chemicalbook.com]

- 3. THALLIUM ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. You are being redirected... [bio-world.com]

- 5. prochemonline.com [prochemonline.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. parchem.com [parchem.com]

- 8. fishersci.com [fishersci.com]

- 9. americanelements.com [americanelements.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Thallium Acetate [drugfuture.com]

- 12. Thallium (I) Acetate - ProChem, Inc. [prochemonline.com]

- 13. nj.gov [nj.gov]

- 14. Thallous acetate - Wikipedia [en.wikipedia.org]

- 15. Thallium(I)-acetat ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 16. This compound, 99.995% (metals basis) | Fisher Scientific [fishersci.ca]

- 17. Thallium (I) acetate [himedialabs.com]

- 18. chemimpex.com [chemimpex.com]

- 19. This compound =99 563-68-8 [sigmaaldrich.com]

- 20. echemi.com [echemi.com]

Unveiling the Molecular Architecture: A Technical Guide to the Spectroscopic and Structural Properties of Thallium(I) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for thallium(I) acetate (B1210297) (Tl(CH₃COO)), a compound of interest in various chemical and toxicological research areas. While a complete, publicly available single-crystal X-ray diffraction study detailing the precise crystal structure of thallium(I) acetate remains elusive in the current body of scientific literature, this document consolidates the known spectroscopic properties, offering valuable insights into its molecular characteristics.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, compiled from various sources. These data points are crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) / ppm | Solvent | Reference | Notes |

| ¹H | ~1.9 | D₂O | Standard NMR databases | Singlet, characteristic of the methyl protons of the acetate group. |

| ¹³C | ~24 (CH₃), ~182 (COO) | D₂O | Standard NMR databases | Two distinct signals corresponding to the methyl and carboxylate carbons of the acetate ligand. |

| ²⁰⁵Tl | Varies significantly | Dependent on solvent and concentration | --INVALID-LINK-- | Highly sensitive to the chemical environment; can be used to probe solution-state structure and complexation.[1][2] |

| ²⁰³Tl | Varies significantly | Dependent on solvent and concentration | --INVALID-LINK-- | Less sensitive and yields broader signals compared to ²⁰⁵Tl.[1][2] |

Vibrational Spectroscopy (FT-IR and Raman)

| Spectroscopic Technique | **Wavenumber (cm⁻¹) ** | Assignment | Notes |

| FT-IR | ~2930 | ν(C-H) | C-H stretching vibrations of the methyl group. |

| FT-IR | ~1560 | νₐ(COO⁻) | Asymmetric stretching vibration of the carboxylate group. The position is indicative of the coordination mode of the acetate ligand. |

| FT-IR | ~1415 | νₛ(COO⁻) | Symmetric stretching vibration of the carboxylate group. |

| FT-IR | ~930 | ν(C-C) | C-C stretching vibration. |

| FT-IR | ~650 | δ(COO⁻) | Bending vibration of the carboxylate group. |

| Raman | ~2935 | ν(C-H) | C-H stretching vibrations of the methyl group. |

| Raman | ~1420 | νₛ(COO⁻) | Symmetric stretching vibration of the carboxylate group. Often stronger in the Raman spectrum. |

| Raman | ~935 | ν(C-C) | C-C stretching vibration. |

| Raman | ~650 | δ(COO⁻) | Bending vibration of the carboxylate group. |

| Raman | ~290 | ν(Tl-O) | Thallium-oxygen stretching vibration, providing direct information about the coordination environment of the Tl⁺ ion. |

Experimental Protocols

While specific experimental details for the cited data are often not fully disclosed in publicly available databases, the following represents typical methodologies for the spectroscopic analysis of compounds like this compound.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of thallium(I) carbonate or thallium(I) hydroxide (B78521) with acetic acid.[3] The general procedure is as follows:

-

Thallium(I) carbonate or hydroxide is dissolved in a minimal amount of distilled water.

-

A stoichiometric amount of glacial acetic acid is slowly added to the solution with stirring.

-

The resulting solution is gently heated to ensure complete reaction and then filtered to remove any insoluble impurities.

-

The filtrate is concentrated by evaporation, and upon cooling, crystals of this compound are formed.

-

The crystals are collected by filtration, washed with a small amount of cold ethanol, and dried in a desiccator.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O), in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

-

¹H and ¹³C NMR: Standard pulse sequences (e.g., zg30 for ¹H, zgpg30 for ¹³C with proton decoupling) are employed. Chemical shifts are referenced to an internal standard (e.g., DSS) or externally to the residual solvent peak.

-

²⁰⁵Tl/²⁰³Tl NMR: Due to the wide chemical shift range and potential for broad lines, a dedicated low-frequency probe or a broadband probe tunable to the thallium resonance frequency is required. A simple pulse-acquire sequence is typically used. Chemical shifts are referenced to a standard thallium-containing compound, such as a dilute solution of thallium(I) nitrate (B79036) in D₂O.[1][2]

FT-IR Spectroscopy

-

Sample Preparation: For solid-state analysis, the sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of this compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Acquisition: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. The data is typically presented in terms of transmittance or absorbance.

Raman Spectroscopy

-

Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a similar range to the FT-IR spectrum, with the advantage of often providing better data in the low-frequency region where metal-ligand vibrations occur.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Postulated coordination of acetate to the thallium(I) ion.

Caption: Relationship between spectroscopic techniques and the structural information derived for this compound.

References

Solubility of thallium(I) acetate in water and common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of thallium(I) acetate (B1210297) in water and common organic solvents. Due to the hazardous nature of thallium compounds, proper safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment, are imperative when handling this substance.

Quantitative Solubility Data

Table 1: Solubility of Thallium(I) Acetate in Water

| Temperature | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Notes |

| Room Temperature | 10.0 | ~0.38 | One source indicates a solubility of 100 mg/mL.[1] |

| Room Temperature | 2.8 | ~0.11 | Another source reports a water solubility of 2.80E+04 mg/L, which converts to 2.8 g/100 mL.[2] |

| Cold Water | Soluble | - | Qualitative description.[2][3][4][5] |

| Hot Water | Sparingly soluble | - | Qualitative description, suggesting that solubility may decrease with increasing temperature.[2][3][4][5] |

Table 2: Solubility of this compound in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility | Notes |

| Ethanol | Room Temperature | Moderately soluble | Described as soluble or very soluble in alcohol.[6] |

| Methanol | Room Temperature | Soluble | Qualitative description. |

| Chloroform | Room Temperature | Very soluble | Qualitative description.[7] |

| Diethyl Ether | Room Temperature | Soluble | Qualitative description.[2][3][4][5] |

| Acetone | Room Temperature | Insoluble | Consistently reported as insoluble.[2][3][4][5][6][7] |

| Acetic Acid | 25 | 9 g/100g | Quantitative data available.[8] |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, standard methodologies for determining the solubility of inorganic salts can be readily adapted. The following describes two common and robust methods: gravimetric analysis and UV-Vis spectrophotometry. The OECD Guideline 105 for testing the water solubility of chemicals also provides a standardized framework, particularly the "flask method" for substances with solubilities above 10⁻² g/L.

Gravimetric Determination of Solubility

This method involves the preparation of a saturated solution at a specific temperature, followed by the quantitative analysis of the dissolved solute's mass in a known volume of the solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to the chosen solvent (water or organic solvent) in a sealed container, such as a screw-cap vial or a flask with a stopper.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or a magnetic stirrer in a water bath can be used for this purpose.

-

After equilibration, allow the undissolved solid to settle.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the temperature.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE for organic solvents or a suitable equivalent for aqueous solutions) to remove any suspended solid particles.

-

-

Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish or beaker.

-

Carefully evaporate the solvent in an oven at a temperature below the decomposition temperature of this compound (decomposition begins around 200°C). For volatile organic solvents, evaporation can be done in a fume hood at a lower temperature.

-

Once the solvent is completely evaporated, cool the container in a desiccator to prevent moisture absorption and then weigh it.

-

The difference between the final and initial mass of the container gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL or other desired units using the mass of the dissolved solid and the initial volume of the saturated solution.

-

UV-Vis Spectrophotometric Determination of Solubility

This method is applicable if this compound exhibits a characteristic absorbance in the UV-Vis spectrum in the chosen solvent. It involves creating a calibration curve and then measuring the absorbance of a saturated solution.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of a Saturated this compound Solution:

-

Prepare a saturated solution of this compound at a constant temperature as described in the gravimetric method.

-

-

Sample Preparation and Analysis:

-

Withdraw a sample of the supernatant and filter it as described previously.

-

Dilute the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of this compound solubility.

References

- 1. You are being redirected... [bio-world.com]

- 2. parchem.com [parchem.com]

- 3. This compound | 563-68-8 [chemicalbook.com]

- 4. This compound, 99.995% (metals basis) | Fisher Scientific [fishersci.ca]

- 5. This compound, 99.995% (metals basis) 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. TABLE 3-2, Physical and Chemical Properties of Thallium and Compoundsa - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound | C2H3O2.Tl | CID 11247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [chemister.ru]

The Silent Scourge: A Technical Guide to the Toxicity and Health Hazards of Thallium Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thallium (Tl) is a soft, bluish-white heavy metal, classified as a non-essential and highly toxic element.[1] While naturally occurring in the Earth's crust at low concentrations, anthropogenic activities such as coal combustion, smelting, and cement production are significant sources of environmental release.[1][2] Thallium and its compounds, particularly the water-soluble monovalent (Tl⁺) salts like thallium sulfate (B86663) (Tl₂SO₄) and thallium acetate (B1210297) (TlCH₃COO), are colorless, odorless, and tasteless, characteristics that have led to their use in notorious cases of accidental and intentional poisoning.[1][3]

Historically used in rodenticides and insecticides, this application was banned in the United States in 1972 due to extreme toxicity.[1] Today, its use is confined to specialized applications in electronics manufacturing, optical lenses, and as the radioactive isotope Thallium-201 for cardiac imaging.[4] Despite restricted use, its persistence in the environment and potential for bioaccumulation present an ongoing public health concern.[1] This guide provides an in-depth examination of the toxicological profile of thallium compounds, focusing on the molecular mechanisms of toxicity, toxicokinetics, health hazards, and relevant experimental methodologies for its study.

Mechanisms of Cellular Toxicity

Thallium's profound toxicity stems from its ability to interfere with fundamental cellular processes at multiple levels. The primary mechanisms are rooted in its chemical similarity to essential cations, particularly potassium (K⁺), and its high affinity for sulfhydryl groups.

Interference with Potassium Homeostasis

The monovalent thallium ion (Tl⁺) has an ionic radius (1.47 Å) very similar to that of the potassium ion (K⁺) (1.33 Å).[3] This resemblance allows Tl⁺ to enter cells via potassium uptake pathways and transporters, including the Na⁺/K⁺-ATPase pump.[1][5][6] Once inside the cell, thallium disrupts vital potassium-dependent processes. It exhibits a greater binding affinity than K⁺ for the Na⁺/K⁺-ATPase, leading to its inhibition.[1] This disrupts the electrochemical gradients essential for nerve impulse transmission, muscle contraction, and cellular transport, contributing significantly to thallium's severe neurotoxicity and cardiotoxicity.[1][3]

Interaction with Sulfhydryl Groups

Thallium has a strong affinity for the sulfhydryl (-SH) groups present in amino acids, particularly cysteine.[1][7] By binding to these groups, thallium can inactivate a wide range of critical enzymes involved in cellular metabolism and antioxidant defense, including pyruvate (B1213749) kinase and succinate (B1194679) dehydrogenase.[1][3] The disruption of disulfide bonds in keratin, a protein rich in cysteine, is the underlying cause of the characteristic alopecia (hair loss) seen in thallium poisoning.[1][8]

Induction of Oxidative Stress and Mitochondrial Dysfunction

Mitochondria are a primary target of thallium toxicity.[5] Thallium accumulation within the mitochondria disrupts the electron transport chain, leading to a decrease in ATP production.[1][3] This process also promotes the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, which overwhelm the cell's antioxidant defenses (e.g., the glutathione (B108866) system), leading to a state of severe oxidative stress.[1][9] The resulting lipid peroxidation damages cellular membranes, including the mitochondrial membrane, which can trigger the release of pro-apoptotic factors like cytochrome c and ultimately lead to programmed cell death (apoptosis).[1][5]

Disruption of Protein Synthesis

Thallium interferes with protein synthesis by affecting the stability and function of ribosomes, particularly the 60S subunit.[1][3] This inhibition of essential protein production further contributes to widespread cellular dysfunction and death.

Diagram: Core Mechanisms of Thallium Cellular Toxicity

Caption: Cellular pathways disrupted by Thallium (Tl⁺) exposure.

Toxicokinetics: Absorption, Distribution, and Excretion

The toxicokinetics of thallium are characterized by rapid absorption, wide distribution, and very slow elimination, which contributes to its cumulative toxicity.

Absorption

Thallium is readily absorbed through the gastrointestinal tract, skin, and respiratory system.[8] Oral bioavailability of soluble thallium salts is highly efficient, approaching 100%.[1][10][11] Dermal and inhalational routes are significant primarily in occupational settings.[8]

Distribution

Following absorption, thallium is rapidly distributed throughout the body via the bloodstream, a process that occurs within the first 4 hours post-exposure.[8] It accumulates in tissues with high potassium content, with the highest concentrations typically found in the kidneys, followed by the liver, heart, muscle, and nervous tissue.[1][7][11] Between 4 and 48 hours, thallium distributes into the central nervous system, crossing the blood-brain barrier.[1][8]

Metabolism

As an element, thallium is not subject to metabolic transformation in the body.[11] It persists in its ionic form, primarily Tl⁺.

Excretion

Thallium is eliminated from the body very slowly, primarily through renal excretion (urine) and feces.[1] In the first 24 hours, urinary excretion is the main route, after which fecal excretion becomes predominant.[1][10] Due to significant reabsorption in the renal tubules, thallium undergoes enterohepatic and renal circulation, prolonging its retention in the body.[6] This slow elimination results in a long biological half-life, which can extend up to 30 days in humans.[1][8]

Diagram: Toxicokinetic Phases of Thallium

Caption: Timeline of thallium absorption, distribution, and elimination.

Quantitative Toxicology Data

Table 1: Acute Lethal Dose (LD₅₀) of Thallium Compounds

| Compound | Species | Route | LD₅₀ (mg/kg) | Reference |

| Thallium Sulfate (Tl₂SO₄) | Rat | Oral | 16 | [12] |

| Thallium Sulfate (Tl₂SO₄) | Mouse | Oral | 23.5 | [12] |

| Thallium Chloride (TlCl) | Mouse | Oral | 24 | [12] |

| Thallium Acetate (C₂H₃O₂Tl) | Mouse | Oral | 35 | [12] |

| Thallium Acetate (C₂H₃O₂Tl) | Rat | Oral | 41.3 | [12] |

| Thallium Carbonate (Tl₂CO₃) | Mouse | Oral | 21 | [12] |

| Thallium (General) | Human | Oral | 10-15 (Estimated) | [1][3] |

Table 2: Occupational Exposure Limits for Soluble Thallium Compounds

| Agency | Limit | Value (as Tl) | Notes |

| OSHA (Occupational Safety and Health Administration) | PEL (Permissible Exposure Limit) | 0.1 mg/m³ (8-hr TWA) | Skin notation indicates potential for significant absorption through the skin.[13][14][15][16] |

| NIOSH (National Institute for Occupational Safety and Health) | REL (Recommended Exposure Limit) | 0.1 mg/m³ (10-hr TWA) | Skin notation.[12][13][15] |

| NIOSH | IDLH (Immediately Dangerous to Life or Health) | 15 mg/m³ | [12][13] |

| ACGIH (American Conference of Governmental Industrial Hygienists) | TLV (Threshold Limit Value) | 0.1 mg/m³ (8-hr TWA) | Skin notation.[12][13][15] |

Health Hazards and Clinical Manifestations

Thallium poisoning presents a complex clinical picture that varies with the dose and duration of exposure. Symptoms are often nonspecific initially, complicating diagnosis.[1]

Acute Poisoning

Symptoms of acute, high-dose exposure manifest in a multi-phasic pattern:

-

Gastrointestinal Phase (3-4 hours post-exposure): Severe abdominal pain, nausea, vomiting, and diarrhea.[7][8]

-

Neurological Phase (2-5 days post-exposure): The hallmark of thallotoxicosis. It begins with a severely painful, rapidly progressive, ascending peripheral neuropathy.[8] Patients may also experience ataxia, tremors, cranial nerve palsies, insomnia, and in severe cases, seizures, coma, and death.[8]

-

Dermatological Phase (2-3 weeks post-exposure): Profound and diffuse alopecia (hair loss) affecting the scalp, eyebrows, and limbs is a classic sign.[7][8] About one month after poisoning, transverse white lines (Mees' lines) may appear on the nails.[8]

Chronic Poisoning

Chronic, low-level exposure results in more insidious and predominantly neurological symptoms that can persist even as blood thallium levels decline.[8] Symptoms include fatigue, headaches, depression, leg pains, and the characteristic dermatological signs of hair loss and nail changes.[8]

Experimental Protocols and Methodologies

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cellular metabolic activity as an indicator of cell viability and cytotoxicity.[17][18] Metabolically active cells with functional mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[18][19]

1. Materials:

-

Cell line of interest (e.g., SH-SY5Y neuroblastoma, HepG2 hepatoma)

-

Complete cell culture medium

-

Thallium (I) salt (e.g., Thallium Acetate) stock solution

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in sterile PBS)[20]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]

-

Multi-well spectrophotometer (plate reader)

2. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Thallium Exposure: Prepare serial dilutions of the thallium stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the various thallium concentrations. Include untreated control wells (medium only) and vehicle control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[18]

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce MTT into purple formazan crystals.[18][19]

-

Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17][19]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[18]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance of the medium-only wells.

Diagram: Experimental Workflow for MTT Cytotoxicity Assay

Caption: Workflow for assessing thallium cytotoxicity using the MTT assay.

Protocol: Quantification of Thallium in Urine by ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard method for determining trace levels of thallium in biological samples due to its high sensitivity and specificity.[21][22]

1. Materials:

-

24-hour urine collection container (plastic, no metal cap)[22]

-

ICP-MS instrument (e.g., Perkin Elmer NexION 300D)[23]

-

Certified thallium reference standards

-

Diluent/Extraction solution: 2% (v/v) concentrated nitric acid containing an internal standard (e.g., Iridium, Rhodium).[24]

-

Micropipettes and sterile, metal-free conical tubes

2. Procedure:

-

Sample Collection: Collect a 24-hour urine sample in a designated plastic container without preservatives. Record the total volume.[22]

-

Sample Preparation:

-

Thoroughly mix the bulk urine sample.

-

Transfer an aliquot (e.g., 1 mL) to a metal-free tube.

-

Perform a 1+9 dilution by adding 9 mL of the 2% nitric acid diluent containing the internal standard.[24] This step stabilizes the thallium in solution and matches the sample matrix to the calibration standards.

-

-

Calibration: Prepare a series of calibration standards by spiking known concentrations of a certified thallium standard into the same 2% nitric acid diluent. Run a blank (diluent only) and quality control (QC) samples with known thallium concentrations.

-

ICP-MS Analysis:

-

Introduce the prepared samples, blanks, QCs, and calibration standards into the ICP-MS system.

-

The high-temperature argon plasma atomizes and ionizes the thallium.

-

The mass spectrometer separates the ions based on their mass-to-charge ratio. The isotope Tl²⁰⁵ is typically monitored.[23]

-

The detector quantifies the ions, and the instrument software calculates the concentration in the sample by comparing its signal ratio (analyte/internal standard) to the calibration curve.

-

-

Data Reporting: The final concentration is reported in µg/L or adjusted for creatinine (B1669602) concentration (µg/g creatinine) to account for urine dilution. The 24-hour excretion can be calculated using the total volume of the collected sample.

Assessment of Oxidative Stress

Thallium-induced oxidative stress can be quantified by measuring specific biomarkers in cell lysates or tissue homogenates.

-

Lipid Peroxidation: Measured by quantifying malondialdehyde (MDA) levels, a byproduct of lipid breakdown, often using a TBARS (Thiobarbituric Acid Reactive Substances) assay.[9][25]

-

Antioxidant Enzyme Activity: Assays to measure the activity of key antioxidant enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) can indicate the cellular response to oxidative stress.[26]

-

Glutathione Levels: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical indicator of cellular redox status and can be measured using commercially available kits.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Thallium Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 4. Thallium Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thallium-induced DNA damage, genetic, and epigenetic alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of thallium toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thallium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Thallium - IDLH | NIOSH | CDC [cdc.gov]

- 13. restoredcdc.org [restoredcdc.org]

- 14. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 15. nj.gov [nj.gov]

- 16. THALLIUM, SOLUBLE COMPOUNDS | Occupational Safety and Health Administration [osha.gov]

- 17. researchhub.com [researchhub.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. broadpharm.com [broadpharm.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. benchchem.com [benchchem.com]

- 22. Thallium, 24 Hour Urine | MLabs [mlabs.umich.edu]

- 23. zrtlab.com [zrtlab.com]

- 24. wwwn.cdc.gov [wwwn.cdc.gov]

- 25. Exercise-induced oxidative stress in patients during thallium stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Assessment of toxic effects of thallium on the earthworm Eisenia fetida using the biomarker response index - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Storage of Thallium(I) Acetate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended as a technical guide for informational purposes only and does not replace a formal risk assessment or institutional safety protocols. Always consult your institution's safety officer and the most current Safety Data Sheet (SDS) before handling any hazardous chemical.

Introduction

Thallium(I) acetate (B1210297) (CH₃COOTl) is a highly toxic, colorless crystalline solid that is soluble in water and alcohol.[1][2] Due to its extreme toxicity, it is imperative that all laboratory personnel are thoroughly trained in its proper handling, storage, and emergency procedures. This guide provides a comprehensive overview of the necessary precautions and protocols to ensure a safe laboratory environment when working with this hazardous compound.

Hazard Identification and Toxicity

Thallium(I) acetate is fatal if swallowed, inhaled, or absorbed through the skin.[3][4][5] The onset of symptoms can be delayed for 12 to 24 hours.[6][7] It is a cumulative poison and can cause damage to the central nervous system, liver, and kidneys through prolonged or repeated exposure.[5][8] A characteristic symptom of thallium poisoning is hair loss (alopecia).[4][9]

Quantitative Toxicity Data

| Parameter | Value | Species | Route | Reference |

| LD50 | 32 mg/kg (as Tl) | Rat (female) | Oral | [2] |

| LD50 | 23 mg/kg (as Tl) | Rat (female) | Intraperitoneal | [2] |

Occupational Exposure Limits (for soluble Thallium compounds, as Tl)

| Organization | Limit | Duration |

| OSHA (PEL) | 0.1 mg/m³ | 8-hour TWA |

| NIOSH (REL) | 0.1 mg/m³ | 10-hour TWA |

| ACGIH (TLV) | 0.1 mg/m³ | 8-hour TWA |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment must be utilized.

Engineering Controls:

-

Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[3][4]

-

Ventilation: Ensure adequate general laboratory ventilation.[10][11]

-

Designated Area: Establish a designated area for working with this compound, clearly marked with warning signs.

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or rubber).[10] Gloves must be inspected before use and changed immediately if contaminated.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[8][10]

-

Lab Coat: A lab coat or apron must be worn.[10] Contaminated clothing should be removed immediately and laundered by trained personnel.[8]

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter should be used.[4][11] A written respiratory protection program that includes training, fit testing, and medical evaluations is required.[8]

Safe Handling and Storage Procedures

Handling:

-

Training: All personnel must be trained on the hazards and proper handling procedures for this compound before use.[8]

-

Avoid Dust Formation: Handle the solid carefully to avoid generating dust.[10][11] Wet methods or a vacuum should be used for cleanup instead of dry sweeping.[8]

-

Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[8][10] Wash hands thoroughly after handling, even if gloves were worn.[4][8]

-

Transfer: Whenever possible, use automated or enclosed systems for transferring the chemical.[8]

Storage:

-

Container: Store in a tightly closed, properly labeled container.[4][8][11]

-

Location: Store in a cool, dry, and well-ventilated area.[8][10][11] The storage area should be locked and accessible only to authorized personnel.[4]

-

Incompatibilities: this compound is incompatible with strong acids (e.g., hydrochloric, sulfuric, nitric) and oxidizing agents (e.g., perchlorates, peroxides, nitrates).[8] Store separately from these substances.

-

Sensitivity: It is air and moisture sensitive (hygroscopic).[8][10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (0.1 M)

-

Preparation: Don all required PPE (gloves, safety goggles, face shield, lab coat). Ensure the chemical fume hood is functioning correctly.

-

Weighing: In the fume hood, carefully weigh the required amount of this compound onto a tared weigh boat.

-

Dissolution: Slowly add the weighed solid to a beaker containing the desired volume of deionized water while stirring gently with a magnetic stir bar.

-

Transfer: Once fully dissolved, carefully transfer the solution to a labeled volumetric flask.

-

Dilution: Bring the solution to the final volume with deionized water, cap the flask, and invert several times to ensure homogeneity.

-

Storage: Transfer the stock solution to a clearly labeled, sealed container for storage.

-

Decontamination: Decontaminate all glassware and equipment that came into contact with this compound with a 10% sodium thiosulfate (B1220275) solution followed by a thorough rinse with water.

Protocol 2: Spill Cleanup Procedure for this compound

-

Evacuation: Immediately evacuate all non-essential personnel from the spill area.[8]

-

Ventilation: Ensure the area is well-ventilated.

-

Personal Protection: Don appropriate PPE, including respiratory protection.

-

Containment: For solid spills, dampen the material with water to prevent dust from becoming airborne.[6]

-

Cleanup: Carefully collect the spilled material using a wet method or a vacuum cleaner equipped with a HEPA filter.[8] Place the collected material in a sealed, labeled container for hazardous waste disposal.[8]

-

Decontamination: Wash the spill area with a suitable decontaminating solution, followed by a thorough rinse with water.[8]

-

Waste Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and regulatory guidelines.[8]

Emergency Procedures

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][8] Remove contaminated clothing.[10] Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][10] Seek immediate medical attention.[10]

-

Inhalation: Move the victim to fresh air.[10][11] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[10] Seek immediate medical attention.[4][10]

-

Ingestion: Do NOT induce vomiting.[10][11] If the person is conscious, rinse their mouth with water.[10][11] Seek immediate medical attention.[4][10]

Firefighting Measures:

-

This compound is not readily flammable but may burn.[8]

-

Use dry chemical, CO₂, water spray, or alcohol-resistant foam to extinguish a fire.[8][10]

-

Firefighters must wear self-contained breathing apparatus and full protective clothing.[7][10]

-

Poisonous fumes, including thallium oxides, are produced in a fire.[8][10]

Visualizations

Caption: Workflow for the safe handling and storage of this compound.

Caption: Emergency response flowchart for this compound exposure.

References

- 1. parchem.com [parchem.com]

- 2. Thallium Acetate [drugfuture.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. THALLIUM ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. nj.gov [nj.gov]

- 9. discofinechem.com [discofinechem.com]

- 10. One moment, please... [prochemonline.com]

- 11. echemi.com [echemi.com]

Thallium(I) Acetate: A Comprehensive Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Thallium(I) acetate (B1210297) (TlCH₃COO), a highly toxic, water-soluble, and crystalline compound, presents significant health and environmental risks.[1][2] Its use in laboratory and research settings demands stringent adherence to safety protocols. This in-depth technical guide provides critical Material Safety Data Sheet (MSDS) information, including detailed safety protocols and emergency procedures, to ensure the safe handling and use of this hazardous material.

Chemical and Physical Properties

Thallium(I) acetate is a white, odorless, crystalline solid.[1][3] It is hygroscopic, meaning it readily absorbs moisture from the air, and is also sensitive to heat.[4][5] It is soluble in both water and alcohol.[6]

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃O₂Tl | [4] |

| Molecular Weight | 263.42 - 263.43 g/mol | [3][6][7] |

| Appearance | White to off-white crystalline powder/solid | [3][5][7] |

| Odor | Odorless | [1][3][5] |

| Melting Point | 128 - 131 °C (262.4 - 267.8 °F) | [3][5][6] |

| Specific Gravity | 3.68 - 3.765 g/cm³ | [1][6] |

| Solubility | Soluble in water and alcohol | [6] |

| Stability | Hygroscopic and heat sensitive.[5][8] Incompatible with strong oxidizing agents and strong acids.[9][10] |

Toxicological Data and Exposure Limits

This compound is classified as acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin.[4][5][11] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[4][11] The central and peripheral nervous systems, as well as body hair, are identified as target organs.[5] The effects of exposure can be cumulative, with symptoms potentially delayed for 12 to 24 hours.[3][12]

| Parameter | Value | Species | Route | Source(s) |

| LD₅₀ (Lethal Dose, 50%) | 41.3 mg/kg | Rat | Oral | [10] |

| LD₅₀ (Lethal Dose, 50%) | 32 mg/kg (as Tl) | Rat (female) | Oral | [6] |

| LD₅₀ (Lethal Dose, 50%) | 35 mg/kg | Mouse | Oral | [13] |

| NIOSH REL (Recommended Exposure Limit) | TWA 0.1 mg/m³ (skin) | N/A | N/A | [13] |

| NIOSH PEL (Permissible Exposure Limit) | TWA 0.1 mg/m³ (skin) | N/A | N/A | [13] |

| NIOSH IDLH (Immediately Dangerous to Life or Health) | 15 mg/m³ (as Tl) | N/A | N/A | [13] |

TWA: Time-Weighted Average

Hazard Identification and Classification

This compound is recognized as a hazardous substance with the following classifications:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 1/2 (Fatal)[5][14]

-

Specific Target Organ Toxicity (Repeated Exposure): Category 2[5][14]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child[4]

-

Hazardous to the Aquatic Environment (Chronic): Category 2 (Toxic to aquatic life with long lasting effects)[14]

GHS Hazard Pictograms:

Hazard Statements:

-

H300 + H330: Fatal if swallowed or if inhaled.[14]

-

H310: Fatal in contact with skin.

-

H373: May cause damage to organs through prolonged or repeated exposure.[14]

-

H411: Toxic to aquatic life with long lasting effects.[14]

Experimental Protocols: Determining Acute Oral Toxicity (LD₅₀)

The LD₅₀ values cited in the safety data sheets are determined through standardized toxicological studies. While the specific, detailed report for this compound is not provided in the MSDS, a general methodology for an acute oral toxicity study in rats (as per OECD Guideline 423) would be as follows:

Objective: To determine the median lethal dose (LD₅₀) of a substance when administered orally.

Materials:

-

Test substance: this compound

-

Test animals: Healthy, young adult laboratory rats (e.g., Sprague-Dawley strain), fasted prior to dosing.

-

Vehicle for administration (e.g., distilled water).

-

Oral gavage needles and syringes.

-

Calibrated balance for weighing animals and the test substance.

Methodology:

-

Dose Preparation: A series of graded doses of this compound are prepared by dissolving the substance in the vehicle.

-

Animal Dosing: A small group of rats is administered a single dose of the test substance via oral gavage. The volume administered is based on the animal's body weight.

-